molecular formula C12H14O2 B1589522 Ethyl 3-phenylbut-2-enoate CAS No. 945-93-7

Ethyl 3-phenylbut-2-enoate

Cat. No.: B1589522
CAS No.: 945-93-7
M. Wt: 190.24 g/mol
InChI Key: BSXHSWOMMFBMLL-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-phenylbut-2-enoate can be synthesized through various methods. One common method involves the esterification of cinnamic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may also include purification steps such as distillation and recrystallization to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-phenylbut-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 3-phenylbut-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-phenylbut-2-enoate involves its interaction with specific molecular targets. For instance, in enzymatic reactions, it may act as a substrate for esterases, leading to the formation of corresponding acids and alcohols. The pathways involved often include hydrolysis and subsequent metabolic transformations .

Comparison with Similar Compounds

Uniqueness: Ethyl 3-phenylbut-2-enoate is unique due to its β-methyl group, which influences its reactivity and physical properties. This structural feature distinguishes it from other cinnamate esters and contributes to its specific applications in flavor and fragrance formulations .

Properties

CAS No.

945-93-7

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

ethyl (Z)-3-phenylbut-2-enoate

InChI

InChI=1S/C12H14O2/c1-3-14-12(13)9-10(2)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3/b10-9-

InChI Key

BSXHSWOMMFBMLL-KTKRTIGZSA-N

Isomeric SMILES

CCOC(=O)/C=C(/C)\C1=CC=CC=C1

SMILES

CCOC(=O)C=C(C)C1=CC=CC=C1

Canonical SMILES

CCOC(=O)C=C(C)C1=CC=CC=C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-phenylbut-2-enoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-phenylbut-2-enoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-phenylbut-2-enoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-phenylbut-2-enoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-phenylbut-2-enoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-phenylbut-2-enoate
Customer
Q & A

Q1: What makes ethyl 3-phenylbut-2-enoate a suitable substrate for studying asymmetric hydrogenation with iridium catalysts?

A1: this compound is a prochiral trisubstituted alkene, a class of molecules often used as a benchmark for evaluating the effectiveness of new chiral catalysts in asymmetric hydrogenation reactions. [, ] This is because the successful reduction of these substrates, yielding chiral products, is of great interest to the pharmaceutical and fine chemical industries. The studies cited used this compound alongside other substrates to investigate the performance of novel iridium catalysts with proline-based ligands.

Q2: How do the different types of proline-based ligands described in the research impact the performance of iridium catalysts in asymmetrically hydrogenating this compound?

A2: The research by [] describes several types of proline-based ligands for iridium catalysts, categorized as P,O ligands (including carbamatophosphines, amidophosphines, and ureaphosphines) and P,N ligands. Each type forms a different size metallacycle upon binding to iridium. While all ligand types were able to catalyze the asymmetric hydrogenation of this compound, the P,O ligand/iridium complexes, particularly those with amidophosphine or ureaphosphine ligands, generally demonstrated higher enantioselectivities compared to the P,N ligand systems. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.